(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid
Overview
Description
“(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid” is a compound that belongs to the class of organic compounds known as benzoxazines . Benzoxazines are of particular interest due to their wide range of biological activities . They have been reported to possess antimicrobial, anticancer, and antiplatelet activities .
Synthesis Analysis
The synthesis of 4H-Benzo[e][1,3]oxazin-4-ones, which includes “this compound”, can be achieved by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide . This is a mild and convenient one-step preparation process . Readily available ortho-iodophenols are subjected to palladium-catalyzed carbonylative coupling with Mo(CO)6 and cyanamide, followed by a spontaneous, intramolecular cyclization to afford 4H-1,3-benzoxazin-4-ones in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” is nonplanar . In molecules like this, the intramolecular hydrogen bond N–H⋅⋅⋅N is closed rather than the potentially possible bond N–H⋅⋅⋅O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a domino carbonylation–cyclization process . This process involves palladium-catalyzed carbonylative coupling with Mo(CO)6 and cyanamide, followed by a spontaneous, intramolecular cyclization .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A novel series of pyrazoline derivatives bearing 1,4-benzoxazinone, synthesized from 2H-benzo[1,4]oxazin-3(4H)-one, demonstrated notable antimicrobial evaluation (Raviteja, Lingaiah, & Rajeeva, 2017).
Novel Synthesis Methods
- A study detailed the synthesis of acetic 2-{[1-methyl-2-(4-oxo-5,6,7,8-tetrahydro-4H-benzo [4,5]-thieno [2,3-d] [1,3-oxazin-2-yl)ethylidene]amino}-4,5,6,7-tetrahydrohenzo[b]thiophene −3-carboxylic acid anhydride and related compounds, showcasing complex synthesis methods (El-Ahl, 2000).
Antibacterial Activity
- Compounds synthesized from (4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid exhibited good antibacterial activity against various bacterial strains, including E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).
Anticancer Agents
- Derivatives of 2-(4-oxo-4H-benzo[d][l,3]oxazin-2-yl)-benzoic acid showed potential as selective anticancer agents. This study highlighted the compound's reactivity towards different nitrogen nucleophiles (Abdel-Rahman, 2005).
Chemical Synthesis
- The compound was used in the synthesis of isoindoline derivatives, indicating its utility in creating complex chemical structures (Xiaoguang & Du-lin, 2005).
Heterocyclic Compounds
- A study on 4H-Benzo[d][1,3]oxazin-4-ones and dihydro analogs from substituted anthranilic acids and orthoesters expanded the understanding of the compound's behavior in different chemical environments (Annor-Gyamfi & Bunce, 2019).
Crystal Structure Analysis
- An X-ray diffraction study of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid provided insights into its molecular structure and electron density in the crystal form, which is important for understanding its biological activity (Wang et al., 2016).
Antimicrobial Applications
- Novel compounds synthesized from the compound showed significant antimicrobial activity, expanding its potential applications in healthcare (Desai et al., 2017).
Organic Synthesis and Mechanism Studies
- Research on redox-neutral α-oxygenation of amines related to this compound highlighted its utility in studying organic synthesis mechanisms (Richers et al., 2014).
Novel Derivatives
- The synthesis of novel derivatives of [1,4]benzoxazinone explored new chemical pathways and potential applications of this compound (Guguloth, 2021).
Thermal and Catalytic Studies
- Studies on the thermal and acid-catalysed rearrangements of 5,6-dihydro-4H-1,2-oxazines offered insight into the compound's behavior under different conditions, which is crucial for its application in synthesis processes (Faragher & Gilchrist, 1979).
Metabolic Studies
- Metabolic studies using labelled derivatives of this compound in humans provided valuable information on its metabolism and potential therapeutic applications (Bernardi et al., 1979).
Safety and Hazards
While the specific safety and hazards of “(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid” are not explicitly mentioned in the available resources, it’s worth noting that benzoxazines, the class of compounds it belongs to, have faced environmental and biotoxicity concerns despite their remarkable performance .
Future Directions
The future directions for the research and development of “(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid” and similar compounds could involve developing safer methods for handling the toxic carbon monoxide gas used in their synthesis . Additionally, there is a constant need for new synthetic methods for their preparation due to their wide range of biological activities .
Properties
IUPAC Name |
2-(4-oxo-2H-1,3-benzoxazin-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)5-11-6-15-8-4-2-1-3-7(8)10(11)14/h1-4H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICVSYQTLLETGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267139 | |
Record name | 4-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-15-4 | |
Record name | 4-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886502-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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